1-O,2-O:5-O,6-O-Diisopropylidene-3-deoxy-alpha-D-erythro-3-hexenofuranose

Overview

Description

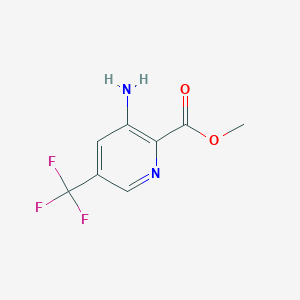

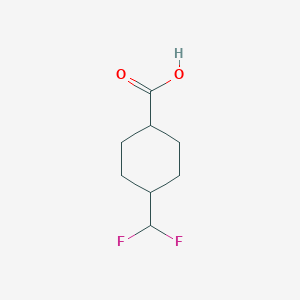

The compound “1-O,2-O:5-O,6-O-Diisopropylidene-3-deoxy-alpha-D-erythro-3-hexenofuranose” is a chemical compound with the molecular formula C15H24O6 . It contains a total of 47 bonds, including 23 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 3 five-membered rings, 1 eight-membered ring, 6 aliphatic ethers, and 1 Oxolane .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound serves as a starting material for synthesizing biologically active molecules such as L-acovenose and 6-deoxy-L-idose . These sugars are important for the development of new therapeutic agents due to their unique structural properties.

Carbanucleoside Enantiomers

It is used in the preparation of carbanucleoside enantiomers . These enantiomers are crucial in the study of nucleoside analogs, which have applications in antiviral and anticancer drugs.

Chiral Carbohydrate Synthon

The compound can be converted into a vinyl ether-based chiral carbohydrate synthon . This is particularly useful in asymmetric synthesis, which is a method to produce chiral molecules that can be used in pharmaceuticals.

Fluoro-thiofuranosyl Nucleosides

Researchers utilize this compound to create fluoro-thiofuranosyl nucleosides . These nucleosides are of biological importance as they can mimic the natural nucleosides in RNA and DNA, leading to potential applications in gene therapy.

Protected Glucose Derivative

It acts as an important protected derivative of glucose. The protection allows for the selective manipulation of the 3-OH group, leading to the synthesis of various allofuranose derivatives .

Synthesis of Oligodeoxynucleotide Analogs

This compound is used in the synthesis of 3’,5’-bis-homodeoxyribonucleosides , which are building blocks for oligodeoxynucleotide analogs . These analogs are significant in the development of antisense therapies, which are used to silence specific genes involved in disease processes.

properties

IUPAC Name |

(6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h5,8-10H,6H2,1-4H3/t8-,9-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCMGMMZCJVMDH-MGRQHWMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2=CC3C(O2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C2=C[C@@H]3C(O2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O,2-O:5-O,6-O-Diisopropylidene-3-deoxy-alpha-D-erythro-3-hexenofuranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)

![Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B1428617.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone](/img/structure/B1428618.png)